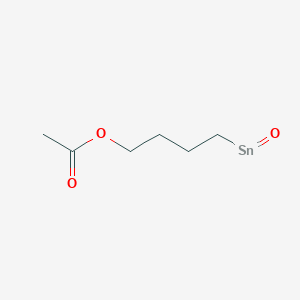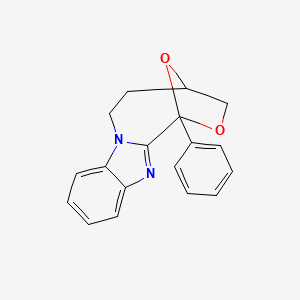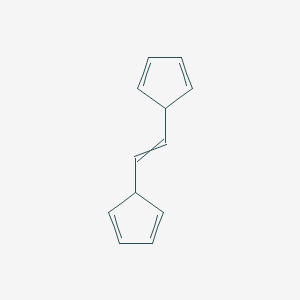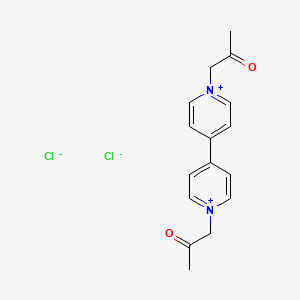
1,1'-Bis(2-oxopropyl)-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It is a bipyridinium derivative with two oxopropyl groups attached to the nitrogen atoms of the bipyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-oxopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{(2-oxopropyl chloride)} \rightarrow \text{1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: The parent compound of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride.
1,1’-Bis(2-oxopropyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with a different substitution pattern.
Uniqueness
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of oxopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
75539-73-0 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-[4-[1-(2-oxopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-2-one;dichloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-13(19)11-17-7-3-15(4-8-17)16-5-9-18(10-6-16)12-14(2)20;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
WITARNULLOXUGF-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


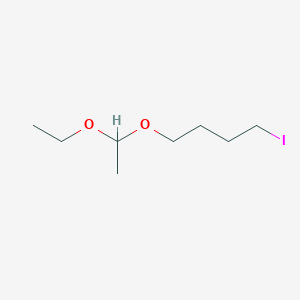
silane](/img/structure/B14433697.png)






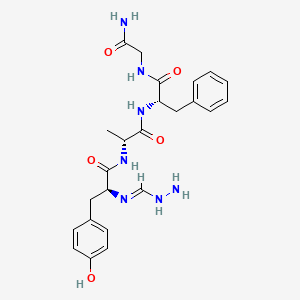
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

